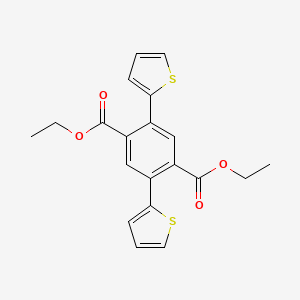

Diethyl 2,5-di(thien-2-yl)terephthalate

CAS No.:

Cat. No.: VC14148863

Molecular Formula: C20H18O4S2

Molecular Weight: 386.5 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C20H18O4S2 |

|---|---|

| Molecular Weight | 386.5 g/mol |

| IUPAC Name | diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate |

| Standard InChI | InChI=1S/C20H18O4S2/c1-3-23-19(21)15-11-14(18-8-6-10-26-18)16(20(22)24-4-2)12-13(15)17-7-5-9-25-17/h5-12H,3-4H2,1-2H3 |

| Standard InChI Key | ADTLAJNNVGYIPK-UHFFFAOYSA-N |

| Canonical SMILES | CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3 |

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

Diethyl 2,5-di(thien-2-yl)terephthalate is systematically named diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate under IUPAC rules . Its molecular formula, CHOS, reflects a terephthalate ester backbone with ethoxycarbonyl groups at positions 1 and 4 and thien-2-yl substituents at positions 2 and 5. The compound’s canonical SMILES string, CCOC(=O)C1=CC(=C(C=C1C2=CC=CS2)C(=O)OCC)C3=CC=CS3, encodes its connectivity .

Table 1: Key Identifiers of Diethyl 2,5-di(thien-2-yl)terephthalate

| Property | Value | Source |

|---|---|---|

| Molecular Formula | CHOS | |

| Molecular Weight | 386.5 g/mol | |

| IUPAC Name | Diethyl 2,5-dithiophen-2-ylbenzene-1,4-dicarboxylate | |

| PubChem CID | 59383235 | |

| ChemSpider ID | 26947115 |

Spectroscopic and Computational Data

The compound’s structural elucidation relies on spectroscopic techniques and computational modeling. Its InChIKey, ADTLAJNNVGYIPK-UHFFFAOYSA-N, facilitates database searches and predicts properties such as solubility and reactivity . Density functional theory (DFT) simulations suggest a planar conformation due to π-conjugation between the thiophene rings and the central benzene, a feature critical for electronic applications.

Synthesis and Reaction Optimization

Palladium-Catalyzed Cross-Coupling

The primary synthesis route involves a palladium-catalyzed cross-coupling reaction between diethyl 2,5-dibromoterephthalate and 2-thienylboronic acid derivatives. Tetrakis(triphenylphosphine)palladium(0) serves as the catalyst in a mixed solvent system of tetrahydrofuran (THF) and water under inert nitrogen atmosphere. The reaction proceeds via a Suzuki-Miyaura mechanism, forming carbon-carbon bonds between the terephthalate core and thiophene units.

Table 2: Representative Synthesis Conditions

| Parameter | Value | Source |

|---|---|---|

| Catalyst | Pd(PPh) (5 mol%) | |

| Solvent | THF:HO (3:1 v/v) | |

| Temperature | Reflux (≈66°C) | |

| Reaction Time | 48 hours | |

| Yield | 60–75% (reported) |

Alternative Synthetic Approaches

While Suzuki coupling dominates, Stille coupling has been explored using 2-(tributylstannyl)thiophene and diethyl 2,5-diiodoterephthalate. This method, though less common, avoids boronic acid handling but introduces challenges in tin waste management . Comparative studies indicate Suzuki coupling offers superior scalability for industrial applications.

Structural and Electronic Properties

Crystallography and Conformational Analysis

Single-crystal X-ray diffraction data, though limited for this specific compound, can be inferred from analogs. The terephthalate core adopts a coplanar arrangement with thiophene rings, maximizing π-orbital overlap. Dihedral angles between the benzene and thiophene rings are estimated at <10°, favoring extended conjugation .

Electronic Absorption and Emission

Ultraviolet-visible (UV-Vis) spectroscopy of thin films reveals a broad absorption band centered at ≈350 nm, attributed to π→π* transitions. Emission spectra in solution show a Stokes shift of ≈50 nm, with fluorescence quantum yields <0.2, suggesting non-radiative decay pathways dominate . These properties align with its potential as a non-emissive charge transporter in optoelectronic devices.

Challenges and Future Directions

Current limitations include moderate synthetic yields and limited solubility in polar solvents. Future research should explore:

-

Post-functionalization of the ethoxy groups to enhance processability.

-

Device integration studies to quantify charge mobility in thin-film transistors.

-

Toxicity profiling for biomedical applications, given thiophene’s metabolic stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume